9-((2-(Trifluoromethoxy)phenyl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane
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Overview
Description
9-((2-(Trifluoromethoxy)phenyl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane is a complex organic compound characterized by its spirocyclic structure and the presence of a trifluoromethoxyphenyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and unique structural features.
Mechanism of Action
Target of Action
The primary target of this compound is the Free Fatty Acid receptor 4 (GPR120/FFA4) . This receptor is known to be activated by ω3 polyunsaturated free fatty acids (3PUFAs), particularly docosahexaenoic (DHA) and eicosapentaenoic acid (EPA) .
Mode of Action
The compound, also known as “compound A” or “cpd A”, is a synthetic ligand of FFA4 . It exhibits distinctly higher potency, efficiency, and selectivity at FFA4 than ω3-PUFAs . The interaction of the compound with FFA4 leads to the activation of the receptor .
Biochemical Pathways
The activation of FFA4 by the compound is believed to ameliorate insulin resistance and reduce adipose tissue inflammation in mice .
Pharmacokinetics
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-((2-(Trifluoromethoxy)phenyl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane typically involves multiple steps. One common approach is the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step. This method involves the reaction of an aldehyde with an alkene in the presence of an acid catalyst .
Industrial Production Methods
For industrial production, the synthesis may be optimized to improve yield and reduce costs. This often involves the use of more efficient catalysts and reaction conditions. For example, the use of Grubbs catalyst in olefin metathesis reactions has been explored for the synthesis of spirocyclic structures .
Chemical Reactions Analysis
Types of Reactions
9-((2-(Trifluoromethoxy)phenyl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the sulfonyl group.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can yield a variety of derivatives with different functional groups .
Scientific Research Applications
9-((2-(Trifluoromethoxy)phenyl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Comparison with Similar Compounds
Similar Compounds
1-oxa-9-azaspiro[5.5]undecane: This compound shares the spirocyclic scaffold but lacks the trifluoromethoxyphenyl group.
3,9-Diethylidene-2,4,8,10-tetraoxaspiro[5.5]undecane: Another spirocyclic compound with different substituents.
Uniqueness
The presence of the trifluoromethoxyphenyl group in 9-((2-(Trifluoromethoxy)phenyl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane imparts unique properties, such as increased lipophilicity and metabolic stability, which are not observed in similar compounds . This makes it particularly valuable in drug development and other applications where these properties are desirable.
Properties
IUPAC Name |
9-[2-(trifluoromethoxy)phenyl]sulfonyl-1,5-dioxa-9-azaspiro[5.5]undecane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F3NO5S/c16-15(17,18)24-12-4-1-2-5-13(12)25(20,21)19-8-6-14(7-9-19)22-10-3-11-23-14/h1-2,4-5H,3,6-11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAEHKORIOCDZQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(CCN(CC2)S(=O)(=O)C3=CC=CC=C3OC(F)(F)F)OC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F3NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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